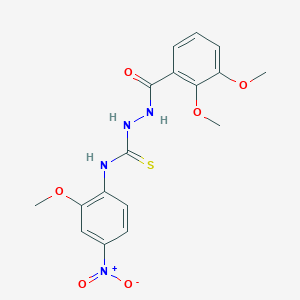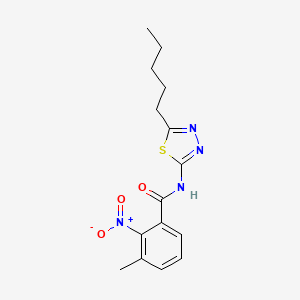![molecular formula C15H14F3N3O B4118737 N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4118737.png)
N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea, also known as TPEN, is a chemical compound that has been widely used in scientific research. TPEN belongs to the family of metal chelators and is known for its ability to selectively bind to zinc ions.
Mecanismo De Acción
N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea selectively binds to zinc ions with high affinity, forming a stable complex that prevents zinc from interacting with its biological targets. This compound has been shown to effectively chelate zinc ions in vitro and in vivo. This compound has also been shown to induce apoptosis in cells by depleting intracellular zinc levels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce oxidative stress and DNA damage in cells by depleting intracellular zinc levels. This compound has also been shown to inhibit the activity of zinc-dependent enzymes, such as matrix metalloproteinases and carbonic anhydrases. This compound has been shown to modulate the activity of ion channels and receptors, such as NMDA receptors and GABA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has several advantages for lab experiments. This compound is a highly specific and potent zinc chelator, allowing for precise manipulation of intracellular zinc levels. This compound is also cell-permeable and can be used in a variety of cell types and organisms. However, this compound has some limitations for lab experiments. This compound can induce cytotoxicity at high concentrations, limiting its use in some experiments. This compound can also chelate other metal ions, such as copper and iron, at high concentrations, which can interfere with the interpretation of experimental results.
Direcciones Futuras
N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has many potential future directions for scientific research. This compound can be used to study the role of zinc in various biological processes, such as neurodegeneration, cancer, and immune function. This compound can also be used to investigate the effects of zinc deficiency and excess in cells and organisms. This compound can be used in combination with other compounds to investigate their synergistic effects on biological processes. This compound can also be modified to improve its specificity and potency for zinc ions.
Aplicaciones Científicas De Investigación
N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has been extensively used in scientific research due to its ability to selectively bind to zinc ions. Zinc is an essential element that plays a crucial role in many biological processes, including gene expression, enzyme activity, and cell signaling. This compound has been used to study the role of zinc in various biological processes, including neurodegeneration, cancer, and immune function. This compound has also been used to investigate the effects of zinc deficiency and excess in cells and organisms.
Propiedades
IUPAC Name |
1-(1-pyridin-4-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c1-10(11-6-8-19-9-7-11)20-14(22)21-13-5-3-2-4-12(13)15(16,17)18/h2-10H,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOPCZHAYZARHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dimethyl 5-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4118663.png)
![ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4118677.png)

![N-(tetrahydro-2-furanylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4118683.png)
![ethyl 4-[({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4118685.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4118695.png)
![N-(2,3-dichlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea](/img/structure/B4118706.png)
![N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4118716.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4118721.png)

![ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4118748.png)
